molecular formula C12H18O2 B023067 4-Hydroxy Propofol CAS No. 1988-10-9

4-Hydroxy Propofol

Cat. No.: B023067
CAS No.: 1988-10-9
M. Wt: 194.27 g/mol
InChI Key: UFWIJKBKROBWTG-UHFFFAOYSA-N
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Description

Its structure includes two isopropyl groups attached to a hydroquinone core, making it a unique and versatile compound.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy Propofol is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system .

Mode of Action

This compound interacts with its target, the GABA-A receptor, by positively modulating its inhibitory function . This interaction results in the potentiation of the inhibitory neurotransmitter GABA, leading to rapid induction of hypnosis and minimal excitation .

Biochemical Pathways

The action of this compound affects the GABAergic pathway . By enhancing the inhibitory function of GABA, it influences the downstream effects of this pathway, which include induction of sedation, hypnosis, and anesthesia .

Pharmacokinetics

After intravenous administration, this compound is extensively bound to plasma proteins and erythrocytes . Its pharmacokinetics involve rapid induction and elimination, leading to a short duration of action and rapid recovery from anesthesia . Due to its narrow therapeutic margin, it should only be administered by practitioners trained and experienced in providing general anesthesia .

Result of Action

The molecular and cellular effects of this compound’s action include rapid induction of hypnosis with minimal excitation . It also causes dose-dependent respiratory depression due to the inhibition of the hypercapnic ventilatory drive . Furthermore, it may have an impact on the biological characteristics of malignant tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the perioperative and critically ill patient environment, propofol may reduce survival, necessitating careful assessment of the risk versus benefit of propofol compared to other agents . Additionally, propofol may participate in the pathophysiological process related to malignant tumors and affect their occurrence and development .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Propofol is involved in various biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P-450 2B6 (CYP2B6), which is responsible for the hydroxylation of propofol to form this compound . This interaction is crucial for the metabolism of propofol, as it facilitates the conversion of the parent compound into its metabolites. Additionally, this compound can undergo further glucuronidation by UDP-glucuronosyltransferase 1A9 (UGT1A9), leading to the formation of glucuronide conjugates . These interactions highlight the compound’s role in the detoxification and elimination of propofol from the body.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of cytochrome P-450 enzymes, which play a vital role in drug metabolism and detoxification . Additionally, this compound can impact cellular signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the overall pharmacological and toxicological profile of propofol and its metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and receptors. The compound binds to cytochrome P-450 enzymes, particularly CYP2B6, facilitating its hydroxylation and subsequent metabolism . This binding interaction is crucial for the conversion of propofol into its active metabolites. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions are fundamental to the compound’s role in the pharmacokinetics and pharmacodynamics of propofol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into other metabolites, affecting its overall efficacy and toxicity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic processes . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various physiological and biochemical parameters . At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes . Additionally, high doses of the compound can result in toxic or adverse effects, including respiratory depression and cardiovascular abnormalities . These dosage effects are crucial for determining the safe and effective use of propofol and its metabolites in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation and glucuronidation. The compound is primarily formed through the hydroxylation of propofol by cytochrome P-450 enzymes, particularly CYP2B6 . Once formed, this compound can undergo further metabolism by UDP-glucuronosyltransferase 1A9 (UGT1A9), leading to the formation of glucuronide conjugates . These metabolic pathways are essential for the detoxification and elimination of propofol from the body, ensuring its safe and effective use as an anesthetic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is primarily transported in the bloodstream, where it can bind to plasma proteins and be distributed to various tissues . Within cells, this compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s pharmacokinetics and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its effects on enzyme activity and gene expression . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P-450 enzymes and undergoes further metabolism . These subcellular localization patterns are essential for understanding the compound’s role in cellular function and its overall pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- typically involves the alkylation of hydroquinone with isopropyl groups. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- follows similar synthetic routes but with optimized reaction conditions for large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted hydroquinones and quinones, which have applications in dyes, pharmaceuticals, and polymer chemistry.

Scientific Research Applications

1,4-Benzenediol, 2,6-bis(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: Research into its potential therapeutic effects, including its role as an antioxidant and its potential in drug development, is ongoing.

    Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups instead of isopropyl groups, leading to different reactivity and applications.

    1,4-Benzenediol, 2-methyl-: This compound has a single methyl group, which affects its chemical properties and uses.

    2,6-Bis(1-methylethyl)benzene-1,4-dione: This compound is a quinone derivative with different oxidation states and reactivity.

Uniqueness

1,4-Benzenediol, 2,6-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

2,6-di(propan-2-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIJKBKROBWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173633
Record name 1,4-Benzenediol, 2,6-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-10-9
Record name 4-Hydroxy propofol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2,6-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY PROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA35VY5XPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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